molecular formula C15H15NO3 B8458118 5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B8458118
M. Wt: 257.28 g/mol
InChI Key: MZOACOBWYGVVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 5-cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)12-13(10-6-4-3-5-7-10)16-19-14(12)11-8-9-11/h3-7,11H,2,8-9H2,1H3

InChI Key

MZOACOBWYGVVED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-hydroxybenzenecarboximidoyl chloride (Tetrahedron Letters, 47(9), 1457-1460, 2006, 500 mg, 3.21 mmol) and cyclopropyl-propynoic acid ethyl ester (Organic Syntheses, 66, 173-179, 1988, 515 mg, 3.21 mmol) in diethyl ether (5 ml) was added dropwise over a period of 2 min at ambient temperature triethylamine (0.54 ml, 3.86 mmol) and the reaction mixture was stirred for 3 d at this temperature. The resulting suspension was diluted with tert-butylmethylether (5 ml) and water (10 ml). The aqueous layer was extracted with tert-butylmethylether (10 ml) and the organic layers were washed with water (10 ml) and brine (10 ml). Drying over sodium sulfate and purification by chromatography (SiO2, heptane:ethyl acetate=98:2 to 80:20) afforded the title compound (414 mg, 50%) as a colorless liquid. MS: m/e=258.1 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.